3-(2,2-Difluoroethoxy)-6-methylpyridazine
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Overview
Description
3-(2,2-Difluoroethoxy)-6-methylpyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the difluoroethoxy group and the methyl group in this compound imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-6-methylpyridazine typically involves the introduction of the difluoroethoxy group into a pyridazine ring. One common method is the nucleophilic substitution reaction where a suitable pyridazine precursor reacts with a difluoroethoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoroethanol derivatives .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-6-methylpyridazine involves its interaction with specific molecular targets. The difluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group may also play a role in modulating the compound’s overall chemical reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)-pyridazine: Lacks the methyl group, which may affect its chemical properties and reactivity.
6-Methylpyridazine: Does not contain the difluoroethoxy group, leading to different chemical behavior.
3-Ethoxy-6-methylpyridazine: Contains an ethoxy group instead of a difluoroethoxy group, resulting in different electronic and steric effects.
Uniqueness
3-(2,2-Difluoroethoxy)-6-methylpyridazine is unique due to the presence of both the difluoroethoxy and methyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-2-3-7(11-10-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQVKVZACXSNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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